L-Arginine acetylsalicylate is a compound formed from the amino acid L-arginine and acetylsalicylic acid, commonly known as aspirin. This compound is classified as a salt of L-arginine and acetylsalicylic acid, combining the properties of both components. It is primarily studied for its potential therapeutic benefits, particularly in cardiovascular health, due to the vasodilatory effects of L-arginine and the anti-inflammatory properties of acetylsalicylic acid.
L-Arginine acetylsalicylate is synthesized from two key precursors: L-arginine, an amino acid that plays a crucial role in protein synthesis and nitric oxide production, and acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug. The synthesis methods for this compound have been detailed in various patents and scientific literature, emphasizing its preparation for pharmaceutical applications .
L-Arginine acetylsalicylate falls under the category of pharmaceutical compounds. It can be classified as:
The synthesis of L-Arginine acetylsalicylate involves several steps:
The molar ratio of L-arginine to acetylsalicylic acid typically ranges from 1:1 to 1:1.1, while the mass volume ratio of acetylsalicylic acid to dehydrated alcohol is maintained between 1:3 and 1:8 during synthesis. This careful control of ratios and temperatures ensures high yield and purity of the product .
L-Arginine acetylsalicylate can be represented by its molecular formula, which combines elements from both constituents:
The resulting molecular formula for L-Arginine acetylsalicylate can be approximated as C₁₂H₁₈N₄O₄ when considering the neutralization between the carboxylic acid group of acetylsalicylic acid and the amino group of L-arginine.
The melting point for L-Arginine acetylsalicylate is reported to be between 215 °C and 217 °C, indicating a stable crystalline structure suitable for pharmaceutical formulations .
L-Arginine acetylsalicylate formation involves an acid-base neutralization reaction where:
This reaction occurs under mild heating conditions and results in the formation of a salt that retains the functional properties of both parent compounds.
The process includes monitoring temperature changes during crystallization to optimize yield and purity. The cooling phase is critical as it allows for controlled nucleation and growth of crystals .
The pharmacological action of L-Arginine acetylsalicylate can be attributed to its components:
The combined effect may enhance cardiovascular function by improving circulation while simultaneously providing anti-inflammatory benefits.
Studies have shown that aspirin can stimulate nitric oxide release from vascular endothelium, which may synergistically enhance the effects of L-arginine in promoting vascular health .
Relevant analyses confirm that the compound maintains high purity levels (>99%) when synthesized correctly, making it suitable for pharmaceutical applications .
L-Arginine acetylsalicylate has potential applications in:
Research continues into optimizing its formulation for enhanced bioavailability and efficacy in clinical settings. The compound's dual action makes it a candidate for combination therapies aimed at treating conditions such as hypertension and chronic inflammatory diseases .
L-Arginine acetylsalicylate (CAS 37466-21-0) is synthesized via a salt formation reaction between acetylsalicylic acid (aspirin) and the basic amino acid L-arginine. This process occurs in anhydrous organic solvents (e.g., ethanol) under controlled temperatures (40–60°C) to prevent hydrolysis of the aspirin’s acetyl group. The reaction leverages the proton transfer from aspirin’s carboxylic acid group to arginine’s guanidinium group, forming a crystalline salt with a 1:1 stoichiometry [1] [4] [9]. The product is purified through recrystallization, yielding a white, water-soluble powder (molecular formula C₁₅H₂₂N₄O₆; MW 354.36 g/mol). Critical parameters include:
Table 1: Synthetic Methods for L-Arginine Acetylsalicylate
Method | Conditions | Yield | Purity Indicators |
---|---|---|---|
Solution-phase neutralization | Ethanol, 50°C, 2 hours | 85% | FTIR: loss of aspirin C=O stretch |
Schotten-Baumann acylation | Aqueous NaOH, 10–15°C | 78–85% | NMR: δ 2.21 ppm (-CH₂CO-) |
Solvent-free milling | Mechanochemical grinding | 70% | XRD: crystalline phase match |
Structural modifications focus on altering arginine’s guanidinium group or carboxyl moiety to enhance solubility, stability, or target interactions. Key approaches include:
Table 2: Bioactivity of Arginine Derivatives
Derivative | Structural Change | Key Property Enhancement | Application |
---|---|---|---|
Nα-Myristoyl arginine ethyl ester | C14 acyl chain + ethyl ester | CMC: 0.8 mM; Antimicrobial | Surfactant/preservative |
Acetyl arginine | Acetylated α-amino group | Protein stabilizer (↑Tm 5°C) | Biologics formulation |
Arginine ethyl ester diHCl | Ethyl ester + HCl salt | Enhanced cellular uptake | Prodrug carrier |
Acetylation and esterification dictate stability, solubility, and biological interactions:
Table 3: Functional Outcomes of Key Modifications
Reaction Type | Stability | Solubility (H₂O) | Functional Group Reactivity | Primary Use Cases |
---|---|---|---|---|
Acetylation | High (pH 3–8) | ↑↑↑ (500 mg/mL) | Low nucleophilicity | Protein formulations, salts |
Esterification | Moderate (enzyme-sensitive) | ↓↓↓ (<100 mg/mL) | High (Suzuki coupling) | Surfactants, prodrugs |
Acylation (C8–C14) | High | Tunable (CMC-driven) | Antimicrobial action | Preservatives, emulsifiers |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1